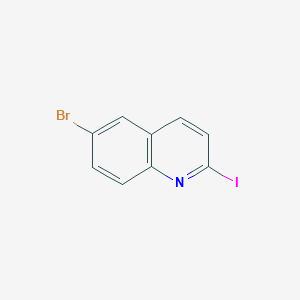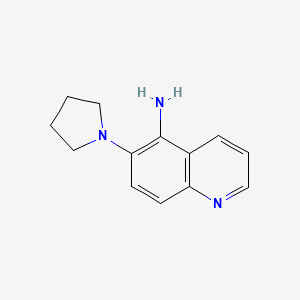
Methyl 3-hydroxypiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxypiperidine-4-carboxylate: is a piperidinecarboxylate ester that is the methyl ester of 3-hydroxypiperidine-4-carboxylic acid. This compound is a secondary alcohol and a metabolite, playing a significant role in various chemical and biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxypiperidine-4-carboxylate typically involves the esterification of 3-hydroxypiperidine-4-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-hydroxypiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-piperidine-4-carboxylate.
Reduction: Formation of 3-hydroxypiperidine-4-methanol.
Substitution: Formation of 3-halopiperidine-4-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxypiperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxypiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These metabolites can exert biological effects by interacting with receptors or other cellular components .
Comparación Con Compuestos Similares
- Methyl 4-hydroxypiperidine-3-carboxylate
- Piperidine-3-carboxylate
- Piperidine-4-carboxylate
Comparison: Methyl 3-hydroxypiperidine-4-carboxylate is unique due to its specific structural configuration, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl 3-hydroxypiperidine-4-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3 |
Clave InChI |
HQKZHTMCCQXVSB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCNCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


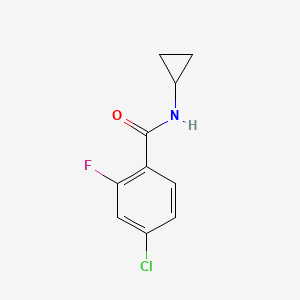
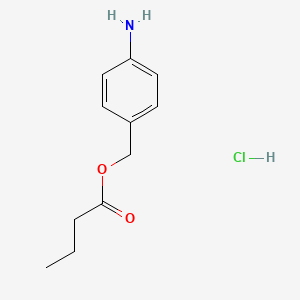
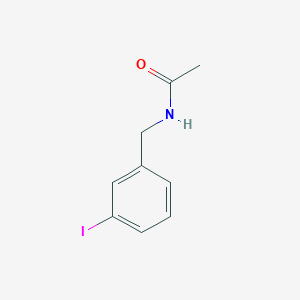







![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
